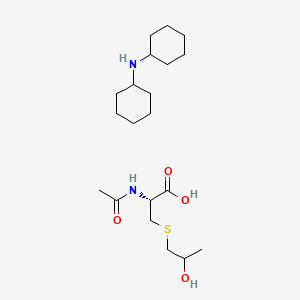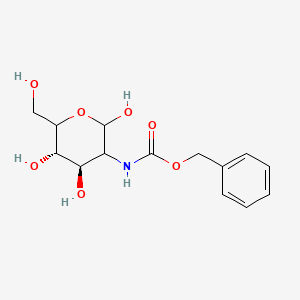![molecular formula C₂₂H₃₃NO₈ B1140184 beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl CAS No. 1021933-98-1](/img/structure/B1140184.png)
beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl
Descripción general
Descripción
Beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl, also known as Beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl, is a useful research compound. Its molecular formula is C₂₂H₃₃NO₈ and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Treatment of Major Depressive Disorder (MDD)
Desvenlafaxine is significantly associated with a higher adherence rate at 12 months compared to usual care based on SSRI or other SNRI . This suggests that desvenlafaxine could improve disease management having a positive impact on disease-associated costs . It has been shown to be effective in the treatment of patients with MDD .
Improved Treatment Adherence
Patients treated with desvenlafaxine showed greater persistence of antidepressant treatment and lower utilization of healthcare resources compared with SSRIs and other SNRIs . This suggests that desvenlafaxine could be a more effective treatment option for patients who struggle with treatment adherence.
Drug-Drug Interactions
Desvenlafaxine has a simple metabolic profile unique among antidepressants . This makes it less likely to interact with other drugs, which is particularly important for patients who are on multiple medications.
Treatment of Chronic Physical Conditions
Depression is more frequent in patients with single and multiple physical disorders than in people who are in good physical health . Desvenlafaxine could potentially be used to treat depression in these patients, improving their overall quality of life.
Lower Healthcare Resource Utilization
Patients treated with desvenlafaxine have been shown to utilize fewer healthcare resources compared with those treated with SSRIs and other SNRIs . This could potentially lead to cost savings for both patients and healthcare providers.
Potential for Use in Polypharmacy Regimens
Given its unique metabolic profile and lower likelihood of drug-drug interactions, desvenlafaxine could potentially be used in complex polypharmacy regimens, particularly in patients with multiple chronic conditions .
Mecanismo De Acción
Target of Action
Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Biochemical Pathways
The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, desvenlafaxine-o-glucuronide is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOISGIGBUYGA-NMXLZWJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343443 | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desvenlafaxine-o-glucuronide | |
CAS RN |
1021933-98-1 | |
| Record name | Desvenlafaxine-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylvenlafaxine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






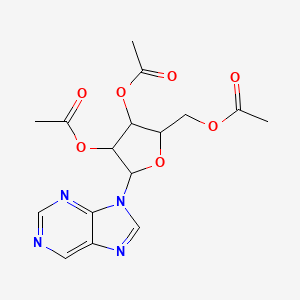
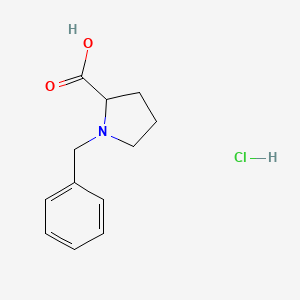
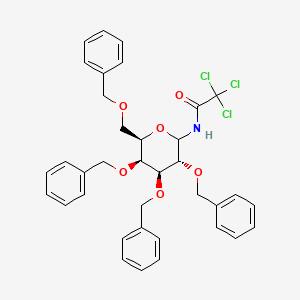
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

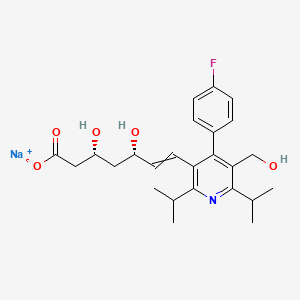

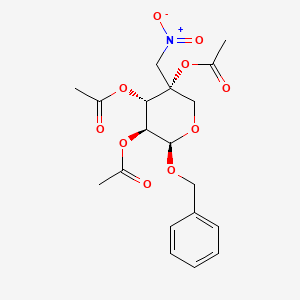
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
